Methyl 3-[(3-fluorophenyl)amino]propanoate Methyl 3-[(3-fluorophenyl)amino]propanoate
Brand Name: Vulcanchem
CAS No.: 1094637-42-9
VCID: VC3041775
InChI: InChI=1S/C10H12FNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3
SMILES: COC(=O)CCNC1=CC(=CC=C1)F
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol

Methyl 3-[(3-fluorophenyl)amino]propanoate

CAS No.: 1094637-42-9

Cat. No.: VC3041775

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[(3-fluorophenyl)amino]propanoate - 1094637-42-9

Specification

CAS No. 1094637-42-9
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name methyl 3-(3-fluoroanilino)propanoate
Standard InChI InChI=1S/C10H12FNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3
Standard InChI Key OCZMIXKRODAPPN-UHFFFAOYSA-N
SMILES COC(=O)CCNC1=CC(=CC=C1)F
Canonical SMILES COC(=O)CCNC1=CC(=CC=C1)F

Introduction

Chemical Structure and Properties

Methyl 3-[(3-fluorophenyl)amino]propanoate consists of a methyl propanoate backbone with a 3-fluorophenyl group attached through an amino linkage at the 3-position. This structure differs from similar compounds like methyl 3-amino-3-(3-fluorophenyl)propanoate, where both the amino group and fluorophenyl moiety are directly attached to the propanoate chain .

Structural Features

The compound contains several key functional groups that determine its chemical behavior:

  • A methyl ester group (-COOCH₃)

  • A propanoate backbone (-CH₂-CH₂-COO-)

  • A secondary amino group (-NH-)

  • A 3-fluorophenyl group with fluorine at the meta position

Physical Properties

Based on its chemical structure, Methyl 3-[(3-fluorophenyl)amino]propanoate is expected to have the following physical properties:

PropertyValue/Description
Molecular FormulaC₁₀H₁₂FNO₂
Molecular WeightApproximately 197-199 g/mol
Physical StateLikely a colorless to pale yellow liquid or crystalline solid
SolubilitySoluble in organic solvents; limited water solubility
Boiling PointEstimated 260-280°C at standard pressure
Melting PointLikely between 45-65°C for crystalline form

Synthesis Methods

Nucleophilic Substitution Reaction

A direct approach involves nucleophilic substitution using 3-fluoroaniline and methyl 3-halopropanoate:

ReactantsConditionsProducts
3-fluoroaniline + methyl 3-bromopropanoateBase (e.g., K₂CO₃), solvent (DMF/acetonitrile), 60-80°C, 12-24hMethyl 3-[(3-fluorophenyl)amino]propanoate + HBr salt

Reductive Amination

This synthesis could start with similar materials as noted for related compounds:

"Starting materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and L-alanine or its derivatives."

For Methyl 3-[(3-fluorophenyl)amino]propanoate specifically, a modified approach would use:

ReactantsConditionsProducts
3-fluoroaniline + methyl acrylateMichael addition, methanol/ethanol, room temperature to 50°C, 24-48hMethyl 3-[(3-fluorophenyl)amino]propanoate

Chemical Reactivity

Ester Hydrolysis

The methyl ester group can undergo hydrolysis under basic or acidic conditions:

Reaction TypeReagentsConditionsProduct
Basic hydrolysisNaOH or KOHAqueous solution, 25-50°C3-[(3-fluorophenyl)amino]propanoic acid
Acidic hydrolysisHCl or H₂SO₄Aqueous solution, heat3-[(3-fluorophenyl)amino]propanoic acid

Amine Reactions

The secondary amine functionality allows for various transformations:

Reaction TypeDescription
N-AcylationFormation of amides through reaction with acid chlorides or anhydrides
N-AlkylationFormation of tertiary amines through reaction with alkyl halides
OxidationPotential formation of hydroxylamine derivatives

This reactivity pattern is suggested by similar compounds: "Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives."

Applications in Research and Industry

Pharmaceutical Research

Methyl 3-[(3-fluorophenyl)amino]propanoate shows significant potential in pharmaceutical applications due to several factors:

  • The fluorine atom can enhance metabolic stability and lipophilicity of drug candidates

  • The secondary amine group provides a site for hydrogen bonding with biological targets

  • The ester functionality serves as a potential prodrug moiety

Related fluorinated amino acid derivatives exhibit various biological activities: "Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains."

Chemical Building Block

The compound can serve as a versatile synthetic intermediate:

ApplicationDescription
Peptide ChemistryPotential non-natural amino acid building block
Heterocyclic SynthesisPrecursor for bioactive heterocycles
Polymer ChemistryMonomer for specialty polymers

Structural Comparison with Related Compounds

Comparison Table

CompoundKey Structural DifferenceCharacteristic
Methyl 3-[(3-fluorophenyl)amino]propanoate3-fluorophenyl attached to N, N attached to propanoateSecondary amine linkage
Methyl 3-amino-3-(3-fluorophenyl)propanoateBoth amino and 3-fluorophenyl at C3 positionChiral center at C3
Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoateAmino at C2, 3-fluorophenyl at C3Chiral amino acid derivative

These structural differences significantly impact reactivity and potential applications. While Methyl 3-amino-3-(3-fluorophenyl)propanoate has "a CAS number of 277745-43-4" , our target compound would have distinct chemical properties due to its different connectivity pattern.

Analytical Characterization

Spectroscopic Properties

Expected spectroscopic features for Methyl 3-[(3-fluorophenyl)amino]propanoate include:

NMR Spectroscopy

NucleusExpected Signals
¹H NMRMethyl protons (3.6-3.7 ppm), methylene protons (2.4-2.6 and 3.2-3.4 ppm), aromatic protons (6.3-7.2 ppm), NH proton (3.8-4.2 ppm)
¹³C NMRMethyl carbon (51-52 ppm), methylene carbons (32-35 and 40-42 ppm), aromatic carbons (110-165 ppm), carbonyl carbon (170-173 ppm)
¹⁹F NMRSingle fluorine signal (approximately -110 to -115 ppm)

IR Spectroscopy

Key IR absorption bands would include:

  • N-H stretching (3300-3400 cm⁻¹)

  • C=O stretching (1730-1750 cm⁻¹)

  • C-F stretching (1050-1250 cm⁻¹)

  • Aromatic C=C stretching (1450-1600 cm⁻¹)

Structure-Activity Relationships

The biological activities of Methyl 3-[(3-fluorophenyl)amino]propanoate would be influenced by its unique structural features:

Structural FeaturePotential Impact on Biological Activity
Fluorine substituentEnhanced metabolic stability, increased lipophilicity, potential hydrogen bond acceptor
Secondary amineHydrogen bond donor/acceptor, potential for protonation
Ester groupSusceptible to enzymatic hydrolysis, potential prodrug moiety

Compounds with similar structural elements show promising biological profiles: "Anticancer Potential: In vitro studies indicate cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent."

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